Dinitrophenol-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH, often abbreviated as DNP-peptide, is a synthetic peptide substrate primarily utilized in biochemical research to assess the activity of collagenolytic enzymes. [, , , ] Specifically, it serves as a substrate for enzymes exhibiting activity similar to vertebrate collagenase, aiding in the investigation of collagen degradation processes. [, ]
Dinitrophenyl-proline-glutamine-glycine hydroxyl (Dnp-pro-gln-gly-OH) is a synthetic peptide compound with the chemical identifier 65080-33-3. It is primarily utilized in biochemical research, particularly in the study of protease activity. This compound is significant for its role as a substrate for matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. The presence of the dinitrophenyl group enhances its utility in various assays due to its spectrometric properties.
Dnp-pro-gln-gly-OH is classified as a peptide substrate and falls under the category of fluorogenic compounds. It is synthesized through solid-phase peptide synthesis techniques, primarily using the Fmoc (9-fluorenylmethoxycarbonyl) method. This classification is essential for its applications in biochemistry and medicinal chemistry, where it serves as a valuable tool in studying proteolytic processes.
The synthesis of Dnp-pro-gln-gly-OH typically employs solid-phase peptide synthesis (SPPS). The Fmoc method is favored due to its efficiency and specificity. The synthesis process involves several key steps:
While large-scale industrial production methods are not extensively documented, it is likely that they follow similar principles to laboratory-scale SPPS, with optimizations for yield and efficiency. High-performance liquid chromatography (HPLC) is typically employed for purification.
The molecular structure of Dnp-pro-gln-gly-OH consists of three amino acids: proline, glutamine, and glycine, with a dinitrophenyl group attached to the proline residue. The presence of this chromophore allows for specific detection during enzymatic assays.
Dnp-pro-gln-gly-OH primarily undergoes hydrolysis reactions catalyzed by proteases such as matrix metalloproteinases. These reactions involve the cleavage of peptide bonds within the compound.
The hydrolysis of Dnp-pro-gln-gly-OH results in smaller peptide fragments and free amino acids, which can be further analyzed for various biochemical applications .
Dnp-pro-gln-gly-OH acts as a synthetic substrate specifically for matrix metalloproteinase-2 (MMP-2). Its mechanism involves:
Dnp-pro-gln-gly-OH is widely used in scientific research across various fields:
This compound exemplifies the intersection of synthetic chemistry and biological research, providing valuable insights into proteolytic mechanisms that are critical for understanding various physiological processes.
The development of Dnp-Pro-Gln-Gly-OH emerged from foundational work on Sanger’s reagent (2,4-dinitrofluorobenzene, DNFB), used in the 1950s to label N-terminal amino acids for protein sequencing. The Dnp group’s strong absorbance in the 360–380 nm range made it ideal for spectrophotometric detection of hydrolyzed peptides [8]. By the 1970s, researchers leveraged this property to design protease substrates where cleavage liberated Dnp-modified fragments, producing a measurable signal shift.
Early collagenase substrates (e.g., Dnp-Pro-Leu-Gly-Leu-Trp-Ala) identified MMP activity but lacked specificity. Dnp-Pro-Gln-Gly-OH represented an optimization targeting collagenases due to:
Table 1: Evolution of Collagenase-Sensitive Chromogenic Substrates
Substrate | Cleavage Site | Detection Method | Key Advancement |
---|---|---|---|
Dnp-Pro-Leu-Gly-Leu-Trp-Ala | Gly┼Leu | Absorbance (280 nm) | First synthetic collagenase substrate [4] |
Dnp-Pro-Gln-Gly-OH | Gln┼Gly | Absorbance (355 nm) | Optimized for collagenase specificity [5] [7] |
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg | Gly┼Leu | Fluorescence (λex/em=328/393 nm) | Shift to fluorogenic assays [4] |
Dnp-Pro-Gln-Gly-OH provides critical insights into collagenase kinetics and activation mechanisms:
Collagenase Specificity Profiling
Activation Mechanism Analysis
Procollagenases (e.g., pro-MMP-8) are activated via cysteine switch disruption. Dnp-Pro-Gln-Gly-OH quantifies activation kinetics induced by:
Table 2: Kinetic Parameters of MMP-8 with Dnp-Pro-Gln-Gly-OH
Enzyme Form | kcat (sec⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) | Condition |
---|---|---|---|---|
Full-length MMP-8 | 0.15 | 650 | 230 | 25°C, pH 7.5 [5] |
Catalytic domain only | 0.12 | 600 | 200 | 25°C, pH 7.5 [5] |
APMA-activated pro-MMP-8 | 0.09 | 720 | 125 | 37°C, pH 7.0 [2] |
Conformational Dynamics
The Dnp group’s hydrophobicity allows monitoring of enzyme-substrate binding via fluorescence quenching. When bound to MMP-8’s hydrophobic S1’ pocket, Dnp fluorescence is suppressed; cleavage releases the Dnp-Pro-Gln fragment, restoring emission intensity. This confirms the role of S1’ subsite in substrate docking [4] [10].
Dnp-Pro-Gln-Gly-OH remains vital for characterizing collagenase activity in complex biological systems due to its:
Specificity for True Collagenases
Only MMPs with bona fide collagenolytic activity (MMP-1, -8, -13) efficiently hydrolyze this substrate, distinguishing them from gelatinases (MMP-2, -9) or stromelysins (MMP-3) [5] [7]. Key differentiators:
Applications in Disease Models
High-Throughput Adaptability
Though largely superseded by fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg) in drug screening, Dnp-Pro-Gln-Gly-OH enabled foundational HTS workflows:
Table 3: Detection Limits in Collagenase Activity Assays
Substrate | Detection Limit (MMP-8) | Assay Format | Advantage/Limitation |
---|---|---|---|
Dnp-Pro-Gln-Gly-OH | 0.5 nM (activity) | Microplate absorbance | Low cost; endpoint only [7] |
Dnp-Pro-Leu-Gly-Ile-Ala-Gly-Arg | 0.2 nM (activity) | Solution absorbance | Higher sensitivity [9] |
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg | 0.05 nM (activity) | Microplate fluorescence | Real-time; expensive [4] |
Synthesis and Chemical Properties
Dnp-Pro-Gln-Gly-OH is synthesized via solid-phase peptide synthesis (SPPS):
Key properties:
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